molecular formula C24H25NO6S2 B12791921 Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate CAS No. 53976-17-3

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate

Cat. No.: B12791921
CAS No.: 53976-17-3
M. Wt: 487.6 g/mol
InChI Key: ATRNAUJMTRUTST-UHFFFAOYSA-N
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Description

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate is a complex organic compound with a multifaceted structure It is characterized by the presence of ethoxy, oxoethyl, sulfonyl, and thiophene groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Ethoxy and Oxoethyl Groups: These groups can be introduced through esterification reactions, where ethanol and oxalic acid derivatives react under acidic conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.

    Final Assembly: The final compound is assembled through a series of condensation reactions, where the intermediate compounds are combined under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its sulfonyl group is particularly useful for investigating sulfonation reactions in biological systems.

Medicine

In medicine, Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
  • Ethyl 4-((2-ethoxy-2-oxoethyl)amino)carbonyl)oxy)-3,5-dipropylbenzoate

Uniqueness

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and thiophene groups allows for diverse reactivity and interaction with biological targets, setting it apart from similar compounds.

Properties

CAS No.

53976-17-3

Molecular Formula

C24H25NO6S2

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H25NO6S2/c1-4-30-21(26)15-25(33(28,29)19-13-11-17(3)12-14-19)23-22(24(27)31-5-2)20(16-32-23)18-9-7-6-8-10-18/h6-14,16H,4-5,15H2,1-3H3

InChI Key

ATRNAUJMTRUTST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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